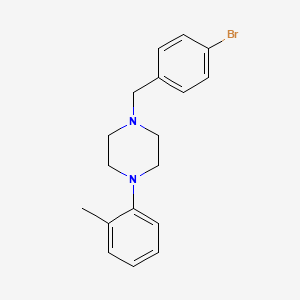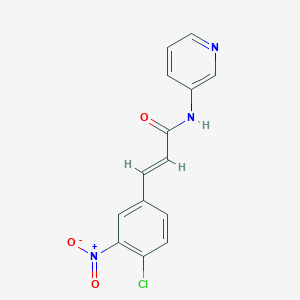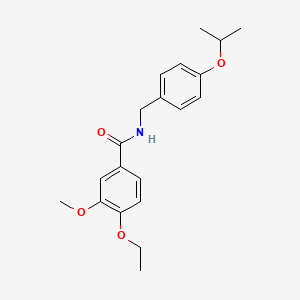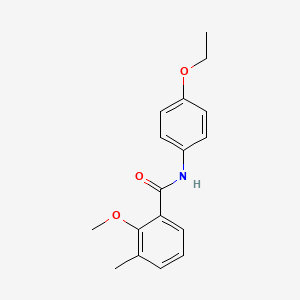
N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide, also known as DMPT, is a chemical compound that has gained attention in scientific research due to its potential in various applications. DMPT is a sulfur-containing organic compound that is widely used as a feed attractant in aquaculture. However, recent studies have also shown that DMPT has several other potential applications, including in the fields of medicine and agriculture.
Mechanism of Action
The exact mechanism of action of N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide is not fully understood. However, it is believed that N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide acts on the olfactory system of aquatic animals, enhancing their sense of smell and thus increasing their attraction to feed.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of genes involved in the immune response and reduce the levels of pro-inflammatory cytokines. N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide has also been shown to increase the activity of antioxidant enzymes, protecting cells from oxidative damage.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used in a variety of assays. However, N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide has some limitations, including its potential toxicity at high concentrations and its potential to interfere with other assays.
Future Directions
There are several potential future directions for the study of N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide. One area of research is the development of new and improved synthesis methods for N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide. Another area of research is the investigation of the potential use of N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide in medicine, particularly in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide and its potential effects on aquatic ecosystems.
Synthesis Methods
N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide can be synthesized through a variety of methods, including the reaction of 2,4-dimethylphenyl isothiocyanate with morpholine. The reaction takes place in the presence of a catalyst such as triethylamine and yields N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide as a white crystalline powder.
Scientific Research Applications
N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide has been extensively studied for its potential use as a feed attractant in aquaculture. It has been shown to improve the palatability of feed and increase the feed intake of fish and shrimp. N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide has also been shown to enhance the growth and survival rates of aquatic animals.
In addition to its use in aquaculture, N-(2,4-dimethylphenyl)-4-morpholinecarbothioamide has also been studied for its potential use in medicine. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis and cardiovascular disease.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-10-3-4-12(11(2)9-10)14-13(17)15-5-7-16-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQREOYPEDPNBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)morpholine-4-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5729860.png)

![2-(3,4-dichlorophenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5729874.png)
![4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5729886.png)


![4-[2-(2-ethoxyphenoxy)ethyl]morpholine](/img/structure/B5729900.png)
![3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5729901.png)


![N'-[(2-chloro-4-methylbenzoyl)oxy]-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5729908.png)

